5-Formyl-2-nitrobenzoic acid
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Overview
Description
5-Formyl-2-nitrobenzoic acid: is an organic compound with the molecular formula C8H5NO5 It is characterized by the presence of a formyl group (-CHO) and a nitro group (-NO2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Formyl-2-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-formylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Formyl-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The formyl group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Reduction: 5-Formyl-2-aminobenzoic acid.
Oxidation: 5-Carboxy-2-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-Formyl-2-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for the construction of heterocyclic compounds and other aromatic derivatives.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to undergo various chemical modifications allows researchers to design and synthesize novel bioactive molecules.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For example, the reduction product, 5-formyl-2-aminobenzoic acid, may serve as a precursor for the synthesis of pharmaceutical agents with specific biological targets.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it a valuable component in the formulation of various industrial products.
Mechanism of Action
The mechanism of action of 5-formyl-2-nitrobenzoic acid depends on its chemical structure and the specific reactions it undergoes. The nitro group is known to participate in electron-withdrawing interactions, which can influence the reactivity of the benzene ring. The formyl group, being an electrophilic center, can undergo nucleophilic addition reactions. These interactions and reactions contribute to the compound’s overall chemical behavior and its potential biological activities.
Comparison with Similar Compounds
2-Formyl-5-nitrobenzoic acid: Similar structure but with different positioning of the formyl and nitro groups.
3-Formyl-4-nitrobenzoic acid: Another isomer with distinct chemical properties.
4-Formyl-3-nitrobenzoic acid: Differently substituted isomer with unique reactivity.
Uniqueness: 5-Formyl-2-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The combination of a formyl group and a nitro group on the benzene ring provides a distinct set of chemical properties that can be exploited in various synthetic and research applications.
Properties
IUPAC Name |
5-formyl-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO5/c10-4-5-1-2-7(9(13)14)6(3-5)8(11)12/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINDXMSGLCGMJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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